4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
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Overview
Description
4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a versatile chemical compound used in scientific research for various applications, including drug development and material synthesis. Its unique structure enables it to exhibit diverse properties and contribute to advancements in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isothiazole ring, followed by the introduction of the amino and pentyl groups. The pyrrolidine-1-carbonyl group is then added through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing new therapeutic agents.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide include other isothiazole derivatives with different substituents. These compounds share a common isothiazole core but differ in their functional groups, leading to variations in their properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-2-3-4-7-16-13(19)12-10(15)11(17-21-12)14(20)18-8-5-6-9-18/h2-9,15H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKLWFHTNUGKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C(=NS1)C(=O)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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